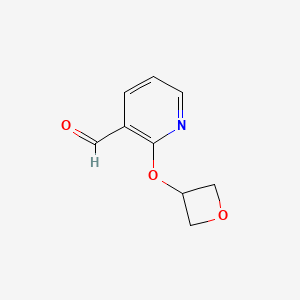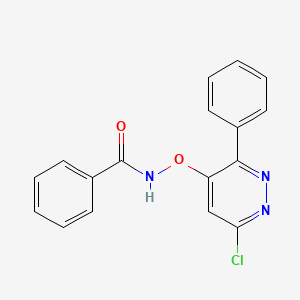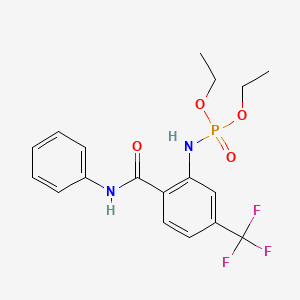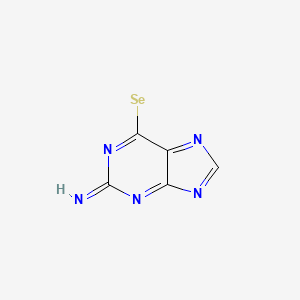
2-Amino-6H-purine-6-selenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6H-purine-6-selenone is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. The unique aspect of this compound is the presence of a selenium atom, which can impart distinct chemical and biological properties compared to other purines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6H-purine-6-selenone typically involves the introduction of a selenium atom into the purine structure. One common method is the reaction of 2-amino-6-chloropurine with sodium selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include moderate temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6H-purine-6-selenone can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenone back to selenide.
Substitution: The amino group or the selenium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-6H-purine-6-selenone has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Studied for its potential role in biological systems, particularly in selenium metabolism.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of novel materials with unique electronic and optical properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of 2-Amino-6H-purine-6-selenone involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with specific enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloropurine: Similar structure but with a chlorine atom instead of selenium.
2-Amino-6H-purine-6-thione: Contains a sulfur atom instead of selenium.
2-Amino-6H-purine-6-oxide: Contains an oxygen atom instead of selenium.
Uniqueness
The presence of the selenium atom in 2-Amino-6H-purine-6-selenone imparts unique chemical and biological properties. Selenium is known for its antioxidant properties and its role in redox biology, which can make this compound particularly interesting for studies related to oxidative stress and redox signaling. Additionally, selenium-containing compounds often exhibit distinct electronic and optical properties, making them valuable in materials science and industrial applications.
Propriétés
Formule moléculaire |
C5H2N5Se |
|---|---|
Poids moléculaire |
211.07 g/mol |
InChI |
InChI=1S/C5H2N5Se/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,6H |
Clé InChI |
FWAMAOZEBZAWPL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC(=N)N=C(C2=N1)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
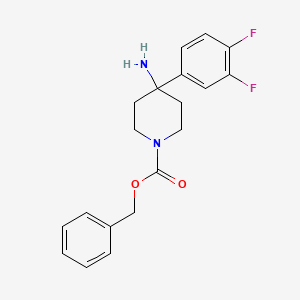
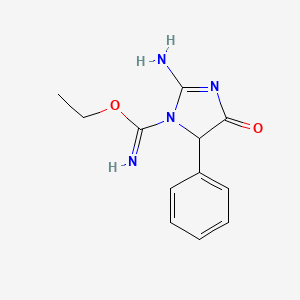
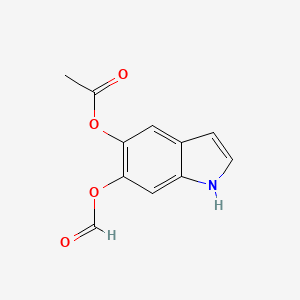
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12933103.png)
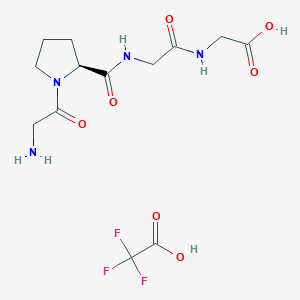
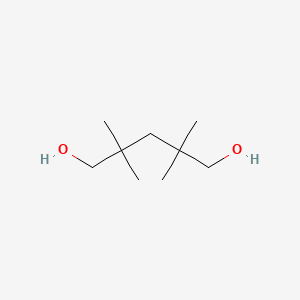
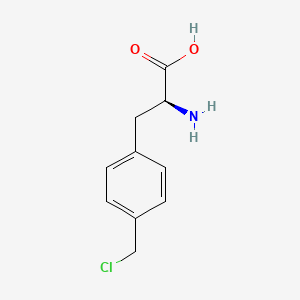
![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
